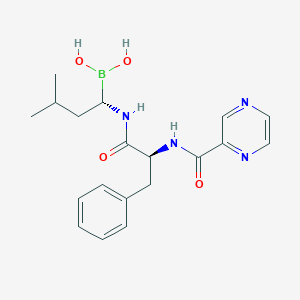

((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid

説明

Bortezomib USP Impurity G is an isomer of Bortezomib. It has been demonstrated to inhibit serine proteases shown to lower cellular Aβ concentrations, associated with Alzheimer's or hypertension.

作用機序

Target of Action

It’s worth noting that boronic acids, a class of compounds to which (1s,2s)-bortezomib belongs, have been widely used in modern synthesis for the formation of c–c and c–heteroatom bonds .

Mode of Action

Boronic acids, like (1s,2s)-bortezomib, exhibit an exquisite reversible coordination profile that can be explored as a molecular construction tool featuring specific mechanisms to control the structure .

Biochemical Pathways

It’s known that boronic acids can be used in the construction of therapeutically useful bioconjugates, focusing on the molecular mechanisms that allow the use of these reagents as bioconjugation warheads, as central pieces of linker structures, and as functional payloads .

生化学分析

Biochemical Properties

(1S,2S)-Bortezomib potently inhibits the 20S proteasome by targeting a threonine residue . This interaction with the proteasome plays a crucial role in its biochemical reactions.

Cellular Effects

(1S,2S)-Bortezomib disrupts the cell cycle, induces apoptosis, and inhibits NF-κB . These effects significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of (1S,2S)-Bortezomib involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through its potent inhibition of the 20S proteasome.

生物活性

((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid, commonly associated with the drug Bortezomib, is a boronic acid derivative with significant biological activity, particularly in the context of cancer therapy. This compound has been studied for its mechanism of action, pharmacokinetics, and therapeutic efficacy.

- Chemical Formula : C19H25BN4O4

- Molecular Weight : 384.24 g/mol

- CAS Number : 1132709-14-8

The primary mechanism of action for this compound involves the inhibition of the 26S proteasome. This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing apoptosis in cancer cells. The compound selectively targets neoplastic cells while sparing normal cells, making it a valuable therapeutic agent in oncology.

Anticancer Properties

- Inhibition of Proteasome Activity : Studies have demonstrated that this compound effectively inhibits proteasome function, leading to increased levels of tumor suppressor proteins and decreased levels of oncogenic factors.

-

Cell Line Studies : In vitro studies using various cancer cell lines (e.g., multiple myeloma and solid tumors) have shown that this compound induces apoptosis and inhibits cell proliferation. For instance:

- Multiple myeloma cell lines treated with Bortezomib exhibited a dose-dependent increase in apoptosis rates.

- Solid tumor models demonstrated significant tumor regression following treatment with this compound.

- Clinical Trials : Clinical data from trials involving Bortezomib indicate improved overall survival rates in patients with multiple myeloma compared to standard therapies. The compound has also shown efficacy in combination therapies with other antineoplastic agents.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Absorption : High gastrointestinal absorption rates.

- Distribution : Limited blood-brain barrier penetration, which is beneficial for minimizing central nervous system side effects.

- Metabolism : Primarily metabolized by liver enzymes, with a half-life conducive to once-weekly dosing regimens.

Data Table: Summary of Biological Activities

Case Studies

- Multiple Myeloma Treatment : A pivotal study involving 300 patients treated with Bortezomib showed a 38% overall response rate after initial treatment cycles, demonstrating significant efficacy against refractory cases.

- Combination Therapy Trials : In trials combining this compound with dexamethasone, patients exhibited enhanced response rates compared to monotherapy.

科学的研究の応用

Cancer Therapy

((S)-3-Methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid is a potent inhibitor of the proteasome, an essential cellular structure responsible for degrading ubiquitinated proteins. By inhibiting the proteasome, this compound disrupts various signaling pathways that cancer cells rely on for survival and proliferation.

Case Studies:

- Bortezomib in Multiple Myeloma : Clinical studies have demonstrated that Bortezomib significantly improves response rates in patients with relapsed or refractory multiple myeloma. The compound's ability to induce apoptosis in malignant cells has been well-documented, leading to its approval as a first-line treatment option.

| Study | Outcome |

|---|---|

| Palumbo et al. (2014) | Showed improved survival rates in multiple myeloma patients treated with Bortezomib compared to traditional therapies. |

| Kumar et al. (2015) | Highlighted the efficacy of Bortezomib in combination with other agents, enhancing overall treatment outcomes. |

Targeted Drug Development

The structural characteristics of this compound make it a valuable scaffold for developing new proteasome inhibitors and other therapeutic agents.

Research Insights:

Researchers are exploring modifications to the boronic acid moiety to enhance selectivity and reduce off-target effects. This approach aims to develop new compounds with improved pharmacokinetic properties and reduced toxicity.

Biochemical Research

In addition to its therapeutic applications, this compound serves as a tool compound in biochemical research to study protein degradation pathways and the role of the proteasome in various cellular processes.

Experimental Applications:

Researchers utilize this compound to investigate:

- The mechanisms of proteasome-mediated degradation.

- The impact of proteasome inhibition on cell cycle regulation.

特性

IUPAC Name |

[(1S)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJABQQUPOEUTA-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647765 | |

| Record name | N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132709-14-8 | |

| Record name | N-[(1S)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。